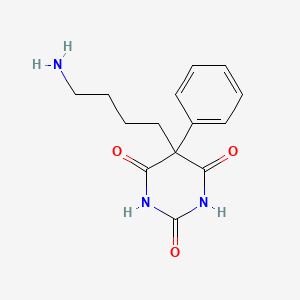
5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as PBTD, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. PBTD has been shown to have potential applications in the treatment of various diseases, including cancer and neurological disorders. In
Wirkmechanismus
The mechanism of action of 5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer properties. It has also been shown to have neuroprotective effects, including the ability to reduce oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its low toxicity and high solubility in water. However, it can be difficult to synthesize and may require specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on 5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of 5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione analogs with improved potency and selectivity for specific cancer cell types. Another area of interest is the study of 5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione in animal models of neurological disorders, to further explore its potential as a neuroprotective agent. Additionally, the use of 5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione in combination with other anti-cancer agents is an area of ongoing research.
Synthesemethoden
5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a multi-step process that involves the reaction of 4-nitrophenylacetic acid with ethyl acetoacetate, followed by the reduction of the resulting nitro compound to an amino compound. The amino compound is then reacted with 1,3-dibromo-2-propanol to form the final product, 5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione.
Wissenschaftliche Forschungsanwendungen
5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to have anti-cancer properties and has been tested in vitro against various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. 5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-(4-aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c15-9-5-4-8-14(10-6-2-1-3-7-10)11(18)16-13(20)17-12(14)19/h1-3,6-7H,4-5,8-9,15H2,(H2,16,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNACRZGWROSLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)NC2=O)CCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60229573 |
Source


|
| Record name | 5-Phenyl-5-(4-aminobutyl)barbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-5-(4-aminobutyl)barbituric acid | |
CAS RN |
79181-97-8 |
Source


|
| Record name | 5-Phenyl-5-(4-aminobutyl)barbituric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079181978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Phenyl-5-(4-aminobutyl)barbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

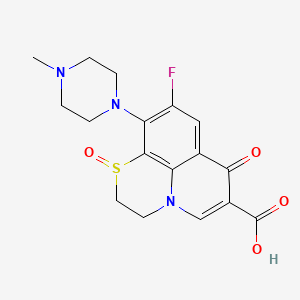
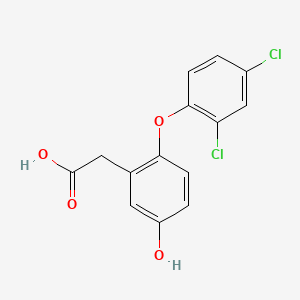

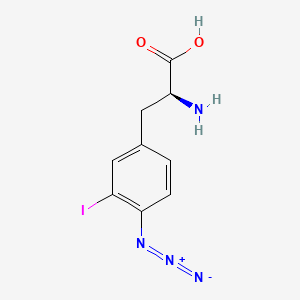
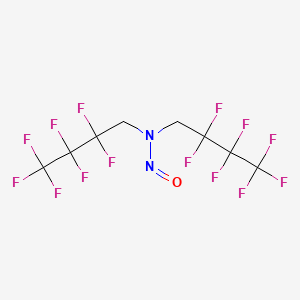
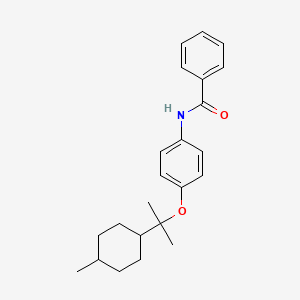
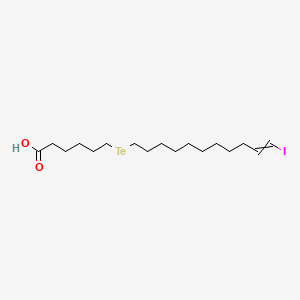

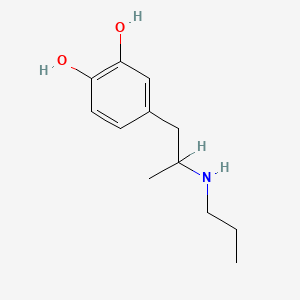
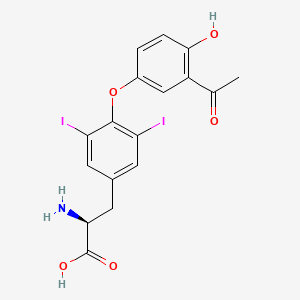

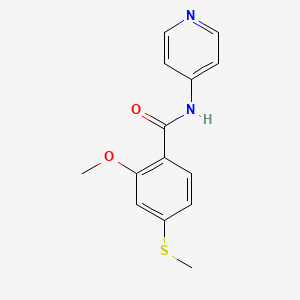
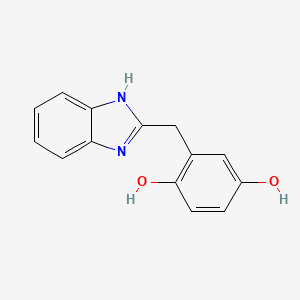
![2-[[(4-Tert-butylphenyl)-oxomethyl]amino]-4-chlorobenzoic acid](/img/structure/B1220984.png)